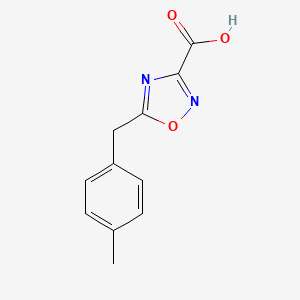![molecular formula C9H7F3O2 B13535974 (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoromethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S)-2-[4-(trifluoromethoxy)phenyl]ethene with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its interaction with cellular membranes and proteins.
類似化合物との比較
Similar Compounds
(2S)-2-[4-(trifluoromethyl)phenyl]oxirane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2S)-2-[4-(methoxy)phenyl]oxirane: Contains a methoxy group instead of a trifluoromethoxy group.
(2S)-2-[4-(fluoromethoxy)phenyl]oxirane: Contains a fluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2S)-2-[4-(trifluoromethoxy)phenyl]oxirane imparts unique properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance the efficacy and bioavailability of potential drugs.
特性
分子式 |
C9H7F3O2 |
|---|---|
分子量 |
204.15 g/mol |
IUPAC名 |
(2R)-2-[4-(trifluoromethoxy)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
InChIキー |
NUVYGKYZDJEFEQ-QMMMGPOBSA-N |
異性体SMILES |
C1[C@H](O1)C2=CC=C(C=C2)OC(F)(F)F |
正規SMILES |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


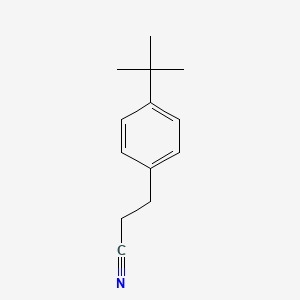
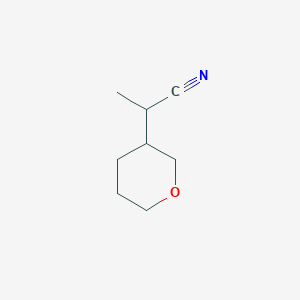
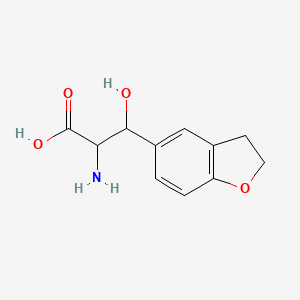



![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
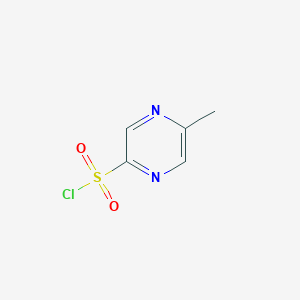

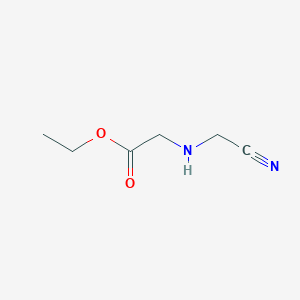
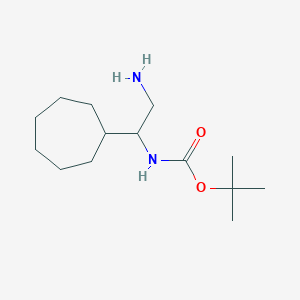

![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)
